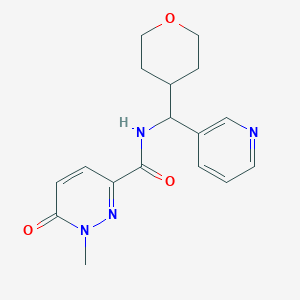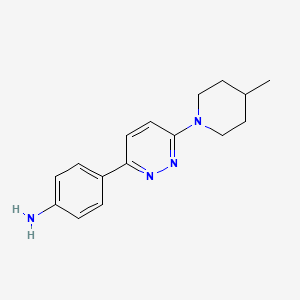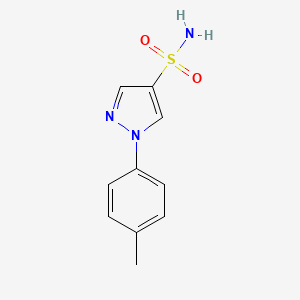
6-Carbomethoxy-1-azadecalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carbomethoxy-1-azadecalin is a bicyclic nitrogen-containing compound that belongs to the class of azadecalins. These compounds are characterized by their unique structural framework, which includes a nitrogen atom within a decalin ring system. The presence of the carbomethoxy group at the 6-position adds to its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .
Mode of Action
For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .
Result of Action
Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .
Biochemical Analysis
Biochemical Properties
. Azadecalins are characterized by their unique ring structure, which allows for regio- and stereo-selective construction of two carbon–carbon bonds simultaneously . This property may influence the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 6-Carbomethoxy-1-azadecalin are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence various cellular processes . For instance, some azadecalins have been found to stimulate pollen germination in certain plant species , suggesting potential roles in cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound remains to be elucidated. Based on its structural similarity to other azadecalins, it may undergo similar reactions, such as the Diels–Alder reaction, which involves the formation of a six-membered ring structure through a six-electron cyclic transition state . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to exhibit changes in their effects over time in laboratory settings . For instance, the effects of certain drugs can vary depending on the temperature and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been used to induce diabetes in animal models, suggesting potential dose-dependent effects .
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to participate in various metabolic pathways, including those involving carbohydrates, proteins, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to be transported and distributed within cells via various mechanisms, including passive diffusion, carrier-mediated transport, and transcytosis .
Subcellular Localization
The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to localize to various subcellular compartments, including the endoplasmic reticulum , peroxisomes , and other organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbomethoxy-1-azadecalin can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable dihydropyridine derivative can lead to the formation of the azadecalin core. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Carbomethoxy-1-azadecalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbomethoxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the azadecalin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Carbomethoxy-1-azadecalin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Carbomethoxy-1-aza-4-decalone
- 7-Carbomethoxy-1-azadecalin
- 7-Carbomethoxy-1-aza-4-decalone
Uniqueness
6-Carbomethoxy-1-azadecalin is unique due to its specific substitution pattern and the presence of the carbomethoxy group at the 6-position. This structural feature distinguishes it from other azadecalins and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGOEDSSXHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)
![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)
![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)


![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)


![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)
